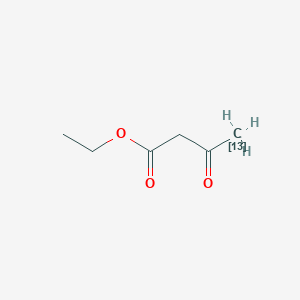

Ethyl acetoacetate-4-13C

Descripción general

Descripción

Ethyl acetoacetate-4-13C is a stable isotope-labeled compound, where the carbon-13 isotope is incorporated at the fourth carbon position of the ethyl acetoacetate molecule. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies of chemical reactions and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-4-13C can be synthesized through the Claisen condensation of ethyl acetate with a carbon-13 labeled acetic acid derivative. The reaction typically involves the use of a strong base, such as sodium ethoxide, in an anhydrous ethanol solution. The reaction proceeds under reflux conditions, leading to the formation of this compound along with ethanol as a byproduct .

Industrial Production Methods

On an industrial scale, this compound is produced by treating diketene with ethanol, where the diketene is labeled with carbon-13 at the appropriate position. This method ensures high yields and purity of the labeled compound .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl acetoacetate-4-13C undergoes various chemical reactions, including:

Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.

Nucleophilic substitution: The enolate form of this compound can act as a nucleophile in reactions with alkyl halides and acyl chlorides.

Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.

Common Reagents and Conditions

Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

Reducing agents: Sodium borohydride, lithium aluminum hydride

Alkylating agents: Alkyl halides, acyl chlorides

Major Products

Alkylated derivatives: Formed through nucleophilic substitution reactions.

Hydroxy derivatives: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl acetoacetate-4-13C is widely used as a precursor in organic synthesis. Its unique isotopic labeling allows for tracking the incorporation of carbon atoms in various chemical reactions. Some notable applications include:

- Synthesis of Pharmaceuticals : Ethyl acetoacetate is often utilized in the synthesis of active pharmaceutical ingredients (APIs). The isotopic variant aids in understanding metabolic pathways and the fate of drug molecules within biological systems .

- Preparation of Heterocycles : The compound serves as a building block for synthesizing heterocyclic compounds, which are essential in medicinal chemistry. The labeled carbon helps in elucidating reaction mechanisms and improving yields .

Biological Research

In biological studies, this compound is employed for its ability to act as a tracer in metabolic studies. Key applications include:

- Metabolic Flux Analysis : Researchers use this compound to study metabolic pathways by tracing the flow of carbon through various biochemical reactions. This is crucial for understanding disease mechanisms and drug metabolism .

- Proteomics : It is utilized in proteomics for labeling peptides and proteins, enabling researchers to quantify protein expression levels and modifications accurately. Techniques such as mass spectrometry benefit from the isotopic labeling, allowing for precise identification of proteins .

Analytical Chemistry

This compound plays a significant role in analytical chemistry, particularly in the following areas:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : The labeled compound enhances NMR studies by providing distinct signals that can be used to identify molecular structures and dynamics .

- Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS analyses, this compound serves as an internal standard. Its known concentration helps improve the accuracy of quantifying other compounds in complex mixtures .

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits of Using this compound |

|---|---|---|

| Chemical Synthesis | Precursor for pharmaceuticals | Tracing carbon incorporation, elucidating mechanisms |

| Biological Research | Metabolic flux analysis | Understanding metabolic pathways, drug metabolism |

| Analytical Chemistry | NMR spectroscopy | Enhanced signal clarity for structural identification |

| GC-MS internal standard | Improved quantification accuracy in complex samples |

Case Study 1: Metabolic Pathway Elucidation

In a study published by Marshall et al., this compound was used to trace metabolic pathways in cancer cells. By incorporating this labeled compound into cell cultures, researchers were able to map out how cancer cells utilize glucose differently compared to normal cells, providing insights into potential therapeutic targets .

Case Study 2: Drug Development

A pharmaceutical company employed this compound during the development of a new anti-inflammatory drug. The isotopic labeling allowed scientists to track the drug's metabolism in vivo, revealing critical information about its pharmacokinetics and helping optimize its formulation for better efficacy and safety profiles .

Mecanismo De Acción

The mechanism of action of ethyl acetoacetate-4-13C involves its ability to participate in various chemical reactions due to the presence of the carbon-13 isotope. The labeled carbon allows for detailed tracking of the compound through different reaction pathways and metabolic processes. The molecular targets and pathways involved include keto-enol tautomerism, nucleophilic substitution, and reduction reactions .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetoacetate: The non-labeled version of the compound, widely used in similar applications but without the isotopic tracking capability.

Methyl acetoacetate: Similar structure but with a methyl group instead of an ethyl group, used in similar chemical reactions.

Diethyl malonate: Another ester used in nucleophilic substitution reactions, often compared with ethyl acetoacetate in synthetic applications.

Uniqueness

Ethyl acetoacetate-4-13C is unique due to its isotopic labeling, which provides a powerful tool for studying reaction mechanisms and metabolic pathways with high precision. This makes it invaluable in research fields where tracking the movement and transformation of carbon atoms is crucial .

Actividad Biológica

Ethyl acetoacetate-4-13C (CAS Number: 61973-42-0) is a stable isotope-labeled derivative of ethyl acetoacetate, an important compound in organic synthesis and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 131.134 g/mol |

| Density | 1.037 g/mL at 25ºC |

| Boiling Point | 181ºC |

| Melting Point | -43ºC |

| Flash Point | 84ºC |

This compound is characterized by its low toxicity and biodegradability, which make it suitable for various biological applications and studies .

Mechanisms of Biological Activity

Inhibition of Bacterial Biofilm Formation

Research indicates that ethyl acetoacetate exhibits significant antibacterial properties, particularly as an inhibitor of bacterial biofilms. A study by Horne et al. (2018) demonstrated that ethyl acetoacetate effectively disrupts biofilm formation in various bacterial strains, highlighting its potential as an anti-infective agent .

Metabolic Pathways

this compound serves as a useful tracer in metabolic studies due to its stable carbon isotope. It is incorporated into various metabolic pathways, allowing researchers to track the fate of carbon in biological systems. This property is particularly valuable in pharmacokinetic studies where understanding drug metabolism is crucial .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Anti-infective Agent : Its ability to inhibit biofilm formation suggests potential use in treating chronic infections where biofilms are prevalent.

- Cancer Research : Studies have explored its role in apoptosis and autophagy, indicating that it may influence cancer cell survival and proliferation .

- Neuroprotective Effects : Preliminary research suggests that ethyl acetoacetate may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

Case Study 1: Biofilm Inhibition

In a controlled laboratory study, Horne et al. evaluated the effect of ethyl acetoacetate on biofilm-forming bacteria such as Staphylococcus aureus. The results showed a significant reduction in biofilm biomass when exposed to varying concentrations of ethyl acetoacetate, suggesting its potential use in clinical settings to prevent device-related infections .

Case Study 2: Metabolic Tracing

A study investigating the metabolic pathways of drugs used this compound as a tracer to understand how drugs are metabolized in the liver. The findings revealed insights into the kinetics of drug metabolism, demonstrating how stable isotopes can enhance our understanding of pharmacokinetics .

Research Findings

Recent studies have expanded on the biological activities associated with this compound:

- Antimicrobial Activity : Ethyl acetoacetate has shown effectiveness against various pathogens, including bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Cell Cycle Regulation : Research indicates that this compound may influence cell cycle progression and DNA damage response pathways, providing insights into its potential role in cancer therapy .

Propiedades

IUPAC Name |

ethyl 3-oxo(413C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480004 | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100548-44-5 | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-4-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.